5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a diketone and an amidine or guanidine.
Introduction of Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached via a substitution reaction involving a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be facilitated by using catalysts such as nickel or palladium.
Major Products Formed
The major products formed from these reactions can include various substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, the compound has shown promise as a therapeutic agent.
Industry
In industry, the compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure and have been studied for their medicinal properties.
Imidazol-4-ones: These compounds also feature an imidazole ring and have applications in various fields, including medicine and agriculture.
Imidazo[1,2-a]pyrimidines: These compounds are structurally similar and have been explored for their potential in drug development.
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide lies in its combination of the thiazole, imidazole, and chlorophenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H15ClN4OS |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4OS/c1-10-21-14(15(23-10)12-4-2-3-5-13(12)17)16(22)19-7-6-11-8-18-9-20-11/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
OWGSIQMWOBYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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